molecular formula C17H27N3O4S B4557687 N-{4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]benzyl}-N-methylmethanesulfonamide

N-{4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]benzyl}-N-methylmethanesulfonamide

Cat. No.: B4557687
M. Wt: 369.5 g/mol
InChI Key: KXFOAMSDZFZBCS-UHFFFAOYSA-N
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Description

N-{4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]benzyl}-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17222752 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

One study focused on the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its metabolic pathways. It was found that CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 play significant roles in the oxidation processes of this compound, producing various metabolites including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, among others. This research highlights the complex interactions between this compound and the cytochrome P450 enzyme system, which could inform its pharmacokinetic properties and potential drug interactions (Hvenegaard et al., 2012).

Antiproliferative and Anti-HIV Activity

Another area of investigation involves the synthesis and evaluation of new derivatives of 2-Piperazino-1,3-benzo[d]thiazoles for their antiproliferative and anti-HIV activities. Compounds derived from similar chemical structures have shown remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, indicating potential applications in cancer therapy and HIV treatment (Al-Soud et al., 2010).

Inhibitors of Lipid Peroxidation

Research on novel 21-amino steroids, which are structurally related to the compound , has demonstrated potent inhibition of lipid peroxidation. This property is significant for protecting cellular integrity against oxidative stress, suggesting applications in neurological protection and the treatment of diseases characterized by oxidative damage (Braughler et al., 1987).

Asymmetric Synthesis for Drug Development

The asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines provides a method for the development of novel ligands for therapeutic targets, such as the human melanocortin 4 receptor. This research contributes to the understanding of how structural modifications can influence biological activity and receptor affinity, offering a pathway for the development of new drugs (Jiang et al., 2005).

Antagonists with Uro-Selective Activity

The synthesis and evaluation of arylsulfonamide derivatives for their activity as α1-adrenoceptor antagonists highlight the therapeutic potential of such compounds in urology, particularly for the treatment of conditions like benign prostatic hyperplasia. The research identifies compounds with high affinity and selectivity for the α1-adrenoceptor, suggesting a promising avenue for the development of new uro-selective medications (Rak et al., 2016).

Properties

IUPAC Name

N-[[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]phenyl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-19-9-11-20(12-10-19)17(21)14-24-16-7-5-15(6-8-16)13-18(2)25(3,22)23/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOAMSDZFZBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.